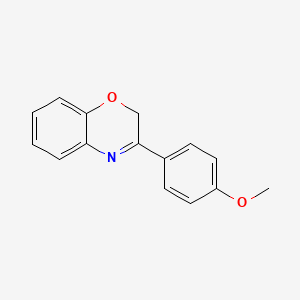

3-(4-methoxyphenyl)-2H-1,4-benzoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Methoxyphenyl)propan-1-ol” is a member of methoxybenzenes . It’s important to note that the structure and properties of a compound can greatly influence its behavior and interactions.

Synthesis Analysis

The synthesis of related compounds often involves various chemical reactions. For instance, a new hybrid compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, was synthesized using a linker mode approach .

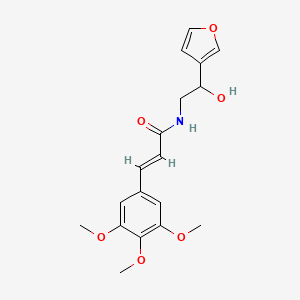

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For example, the 3D molecular size of 3-(4-methoxyphenyl)propionic acid was studied for the formation of a nanocomposite .

Chemical Reactions Analysis

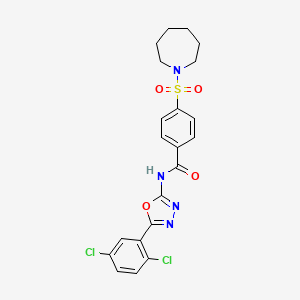

Chemical reactions involving similar compounds can provide insights into potential reactions of “3-(4-methoxyphenyl)-2H-1,4-benzoxazine”. For instance, the photocatalytic approach provides a rapid method for producing substituted oxadiazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, 3-(4-Methoxyphenyl)propanal has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a Monoisotopic mass of 164.083725 Da .

科学的研究の応用

Allelochemical Properties and Synthesis

Compounds with a 1,4-benzoxazine skeleton, such as 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, have gained significant attention in phytochemistry. These compounds are known for their biological properties like phytotoxicity, antimicrobial, antifungal, and insecticidal activities. Their role in the metabolism, detoxification, and degradation in crop soils also makes them of high agronomic interest. Research has focused on the synthetic methods to obtain these compounds due to their potential utility in agriculture (Macias et al., 2006).

Ecological Role and Pharmaceutical Applications

The ecological role of benzoxazine compounds has been increasingly recognized. Their degradation in different systems, coupled with their phytotoxic, antifungal, antimicrobial, and antifeedant effects, highlights their importance in plant defense mechanisms. Additionally, these compounds have been explored for potential use in developing pharmaceuticals, making them a promising source of bioactive compounds (Macias et al., 2009).

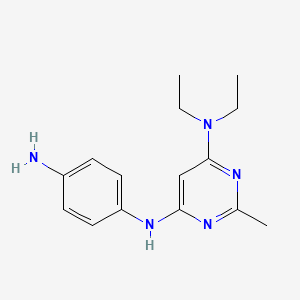

Biological Activity and Novel Synthesis

Research on 1,4-benzoxazine derivatives, such as synthesizing novel compounds from eugenol and examining their biological activity, has been conducted. This includes studying their toxicity using tests like the brine shrimp lethality test, indicating potential for further bioactivity studies (Rudyanto et al., 2014).

Antioxidative Properties

The antioxidative properties of 1,4-benzoxazine derivatives have also been a subject of study. For instance, research on novel 8-amino-1,4-benzoxazine derivatives has shown their potential antioxidative effects, utilizing specific synthesis methods (Largeron & Fleury, 1998).

Phytotoxicity and Potential as Herbicides

The phytotoxic effects of benzoxazinones, including 1,4-benzoxazine derivatives, have been studied extensively. These compounds, found in certain cereal crops, exhibit significant inhibitory activity on the growth of various plant species. This research suggests their potential as natural herbicide models, given their high phytotoxicity and stability (Macias et al., 2005).

Copolymerization and Bio-Based Applications

The copolymerization of bio-based benzoxazine monomers, including 1,4-benzoxazine derivatives, highlights their utility in creating polybenzoxazines with desirable properties. This research has significant implications for designing new bio-based materials (Wang et al., 2012).

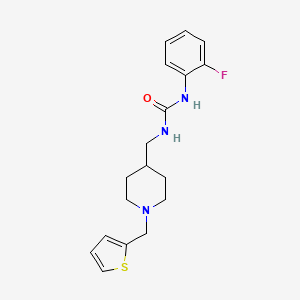

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-methoxyphenyl)-2H-1,4-benzoxazine may also interact with various biological targets.

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, affecting multiple pathways .

Pharmacokinetics

Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% .

Result of Action

Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The efficacy of similar compounds has been shown to be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-methoxyphenyl)-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJZBKCRWADDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-methoxyphenoxy)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2584408.png)

![7-benzyl-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584412.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2584425.png)

![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)

![4,6-Dimethyl-2-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2584428.png)

![Methyl 4-({[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}methyl)benzoate](/img/structure/B2584429.png)

![5-[(Cyclopentylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (HCl)](/img/structure/B2584431.png)